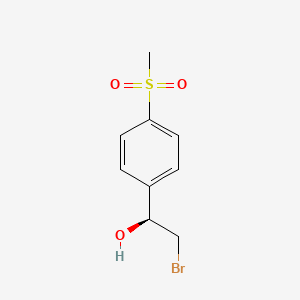
(1S)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol
Übersicht
Beschreibung
“(1S)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1212121-62-4 . It has a molecular weight of 279.15 .
Molecular Structure Analysis
The IUPAC name for this compound is (1S)-2-bromo-1-[4-(methylsulfonyl)phenyl]ethanol . The InChI code is 1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol” include a molecular weight of 279.15 . More detailed properties such as boiling point, melting point, etc., were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reaction Mechanisms
Research on related bromo and methanesulfonyl compounds has explored their role in organic synthesis and reaction mechanisms. For example, studies have demonstrated the utility of bromoethanesulfonates and methanesulfonates as inhibitors and reagents in various chemical reactions, highlighting their importance in the synthesis of complex organic molecules. These compounds serve as key intermediates in the preparation of coenzyme M analogues, affecting the activity of key enzymes in methanogenic bacteria (Gunsalus, Romesser, & Wolfe, 1978).
Microbial Metabolism and Environmental Impact
Several studies have investigated the role of bromo and sulfonyl compounds in microbial processes and their environmental implications. For instance, bromoethanesulfonate has been shown to inhibit methane formation in sediment studies, suggesting its potential to influence microbial methane production pathways in anoxic environments (Oremland et al., 1988). This line of research is crucial for understanding the biogeochemical cycles of carbon and sulfur in aquatic sediments and the role of microbial communities in these processes.
Eigenschaften
IUPAC Name |
(1S)-2-bromo-1-(4-methylsulfonylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHFFNZCDQTFW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



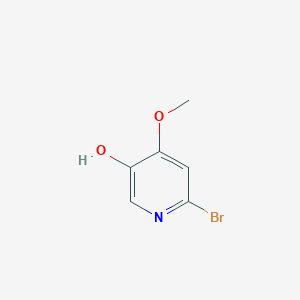
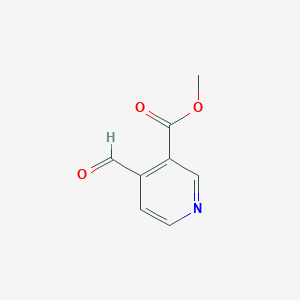

![7-Chloro-5-methyl-thieno[3,2-b]pyridine](/img/structure/B3222184.png)
![1H-Pyrazolo[3,4-b]pyridine-3-methanol](/img/structure/B3222200.png)
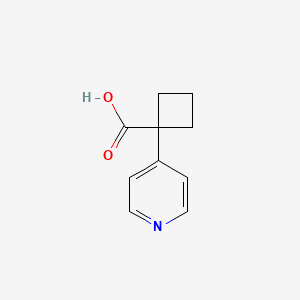
![5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B3222221.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide](/img/structure/B3222224.png)
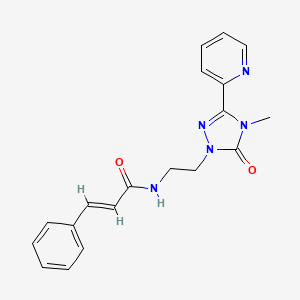

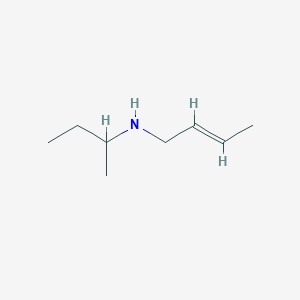
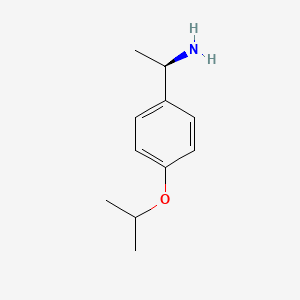
![2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(3,4-epoxycyclohexyl)ethyl]cyclotetrasiloxane](/img/structure/B3222265.png)